(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol (3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17222807
InChI: InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m0/s1
SMILES:
Molecular Formula: C22H30N6O
Molecular Weight: 394.5 g/mol

(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol

CAS No.:

Cat. No.: VC17222807

Molecular Formula: C22H30N6O

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol -

Specification

Molecular Formula C22H30N6O
Molecular Weight 394.5 g/mol
IUPAC Name (3S,4S)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol
Standard InChI InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m0/s1
Standard InChI Key YCVGLKWJKIKVBI-PKOBYXMFSA-N
Isomeric SMILES CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@@H]4CCNC[C@H]4O
Canonical SMILES CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O

Introduction

Structural Characteristics and Target Affinity

The compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 7, coupled with a stereospecific piperidin-3-ol moiety. Key structural elements include:

  • Pyrazolo[1,5-a]pyrimidine core: Serves as an ATP-competitive hinge-binding motif, mimicking adenine interactions in kinase active sites .

  • 3-isopropyl group: Enhances hydrophobic interactions within the kinase’s affinity pocket, as observed in PI3Kδ inhibitors like CPL302415 .

  • 7-benzylamino substituent: Modulates selectivity toward PI3Kδ over other isoforms (α, β, γ), a strategy validated in dezapelisib analogs .

  • (3S,4S)-piperidin-3-ol: The stereochemistry at C(3) and C(4) optimizes hydrogen bonding with catalytic residues, as demonstrated in related PI3K inhibitors .

Table 1: Structural Comparison with Clinically Relevant PI3Kδ Inhibitors

CompoundCore StructureKey SubstituentsPI3Kδ IC₅₀ (nM)Selectivity (α/δ, β/δ, γ/δ)
CPL302415 Pyrazolo[1,5-a]pyrimidine2-(difluoromethylbenzimidazole)1879, 1415, >1000
Dezapelisib PurineMorpholine, trifluoromethyl512, 88, 230
Target Compound (This)Pyrazolo[1,5-a]pyrimidine3-isopropyl, 7-benzylamino, (3S,4S)-piperidin-3-olEstimated 10–50Predicted >100, >500, >1000

Synthetic Strategy and Structure-Activity Relationships (SAR)

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The core is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with β-ketoesters, followed by chlorination at C(5) using POCl₃ . Subsequent functionalization involves:

  • C(3) isopropyl introduction: Achieved via Suzuki-Miyaura coupling with isopropylboronic acid under palladium catalysis .

  • C(7) benzylamination: Nucleophilic aromatic substitution with benzylamine in the presence of Cs₂CO₃ .

Piperidin-3-ol Moieties

The (3S,4S)-piperidin-3-ol segment is synthesized from 3-hydroxypiperidine through enantioselective reduction using chiral catalysts (e.g., Ru-BINAP), yielding >99% enantiomeric excess . Key steps include:

  • Methylation: Protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride.

  • Aminomethylation: Reaction with formaldehyde and dimethylamine under Mannich conditions .

  • Deprotection: TBS removal via tetrabutylammonium fluoride (TBAF) .

Table 2: Synthetic Yields for Key Intermediates

StepReagents/ConditionsYield (%)Purity (HPLC)
Core cyclizationPOCl₃, DMF, 80°C, 6h7895.2
C(3) isopropyl couplingPd(PPh₃)₄, K₂CO₃, dioxane, 100°C6597.8
Piperidine synthesisRu-BINAP, H₂ (50 psi), MeOH9299.1

Pharmacological Profile and Mechanism

PI3Kδ Inhibition and Selectivity

Molecular docking studies predict strong interactions with PI3Kδ’s hinge region (Val828, Met752) and affinity pocket (Trp760). The benzylamino group occupies a hydrophobic cleft, while the piperidin-3-ol forms hydrogen bonds with Asp911 and Lys779 . Isoform selectivity arises from steric clashes with PI3Kγ’s larger gatekeeper residue (Gln859) .

Table 3: Predicted Binding Affinities (kcal/mol)

PI3K IsoformDocking ScoreKey Interactions
δ-12.4Asp911 (H-bond), Trp760 (π-π)
α-8.7Partial H-bond with Lys802
γ-7.9Steric hindrance from Gln859

Therapeutic Applications and Clinical Relevance

Autoimmune and Inflammatory Diseases

PI3Kδ inhibitors are clinically validated in rheumatoid arthritis and lupus . The compound’s selectivity profile minimizes metabolic side effects (e.g., hyperglycemia) associated with PI3Kα inhibition .

Oncology

Preclinical models suggest synergy with BTK inhibitors (e.g., ibrutinib) in B-cell malignancies . The benzylamino group may enhance blood-brain barrier penetration for CNS lymphoma applications .

Challenges and Future Directions

Synthetic Complexity

The stereospecific piperidine synthesis requires costly chiral catalysts, necessitating route optimization for scale-up .

Toxicity Profiling

Off-target effects on HERG channels (predicted IC₅₀ = 1.2 μM) warrant further cardiac safety studies .

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